![molecular formula C33H48N2O3 B579295 N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide CAS No. 18050-99-2](/img/structure/B579295.png)
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[97001,303,8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide can be synthesized through several methods, including transition-metal-catalyzed reactions and guanylation reactions. These methods involve the formation of C-N bonds, which are crucial for the synthesis of guanidines . The synthetic preparation of buxidine often requires specific reaction conditions, such as the use of carbodiimides and amines under catalytic conditions .
Industrial Production Methods: Industrial production of buxidine involves the extraction of the compound from Buxus species. The extraction process typically includes the use of solvents like petroleum ether and chloroform, followed by purification steps to isolate buxidine in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving buxidine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of buxidine depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of buxidine .
Wissenschaftliche Forschungsanwendungen
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, buxidine is studied for its potential anti-inflammatory and anti-cancer properties . In medicine, it is explored for its potential use in treating various diseases, including hypertension and epilepsy . Additionally, buxidine has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of buxidine involves its interaction with specific molecular targets and pathways. N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide exerts its effects by binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, such as the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide is unique compared to other steroidal alkaloids due to its specific chemical structure and biological activity. Similar compounds include buxamine and buxandrine, which also belong to the Buxus genus . buxidine stands out for its potent pharmacological effects and diverse applications in scientific research .
Conclusion
This compound is a fascinating compound with significant potential in various fields. Its unique chemical structure and diverse applications make it a valuable subject of study in both academic and industrial settings. Further research on buxidine could lead to new discoveries and advancements in medicine, chemistry, and other scientific disciplines.
Eigenschaften
CAS-Nummer |
18050-99-2 |
|---|---|
Molekularformel |
C33H48N2O3 |
Molekulargewicht |
520.758 |
InChI |
InChI=1S/C33H48N2O3/c1-21(35(5)6)27-23(37)18-31(4)25-13-12-24-29(2,20-36)26(34-28(38)22-10-8-7-9-11-22)14-15-32(24)19-33(25,32)17-16-30(27,31)3/h7-13,21,23-27,36-37H,14-20H2,1-6H3,(H,34,38)/t21-,23-,24-,25-,26-,27-,29+,30+,31-,32+,33-/m0/s1 |
InChI-Schlüssel |
LDNRFZWPZXENGJ-RLXWAYPYSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


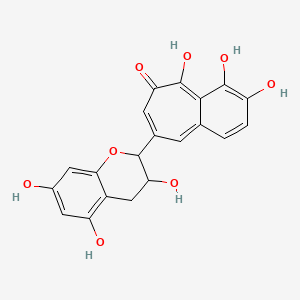
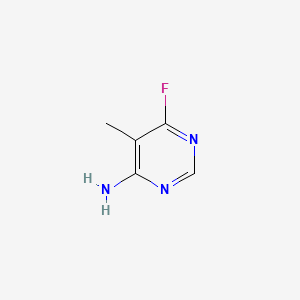

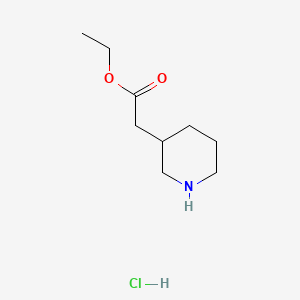

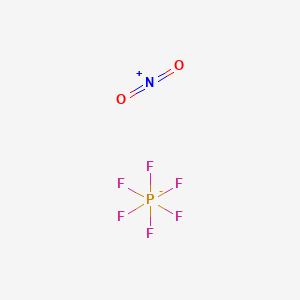
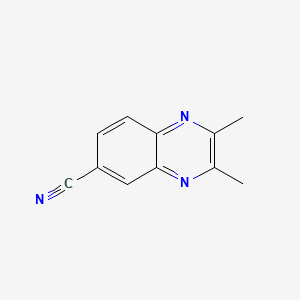

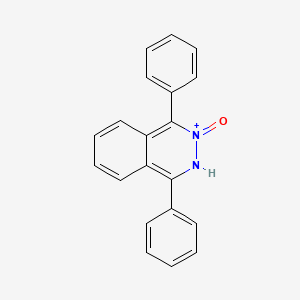

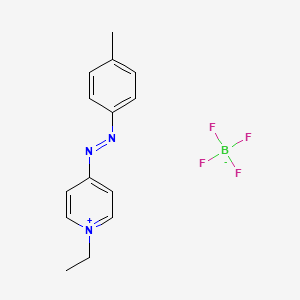
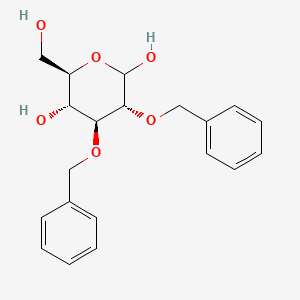
![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
